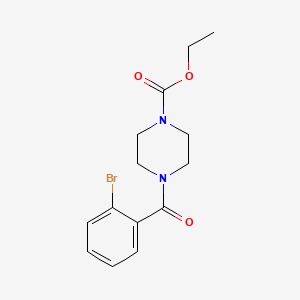

Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate

Beschreibung

Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate is an organic compound with the molecular formula C({14})H({17})BrN({2})O({3}) It is a derivative of piperazine, a heterocyclic amine, and features a bromobenzoyl group attached to the piperazine ring

Eigenschaften

Molekularformel |

C14H17BrN2O3 |

|---|---|

Molekulargewicht |

341.20 g/mol |

IUPAC-Name |

ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H17BrN2O3/c1-2-20-14(19)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)15/h3-6H,2,7-10H2,1H3 |

InChI-Schlüssel |

ALTHABJBTPDVRA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-4-(2-Brombenzoyl)piperazin-1-carboxylat umfasst in der Regel die folgenden Schritte:

Bildung des Brombenzoyl-Zwischenprodukts: Der Prozess beginnt mit der Bromierung von Benzoylchlorid, um 2-Brombenzoylchlorid zu bilden.

Nucleophile Substitution: Das 2-Brombenzoylchlorid wird dann in Gegenwart einer Base wie Triethylamin mit Piperazin umgesetzt, um 4-(2-Brombenzoyl)piperazin zu bilden.

Veresterung: Schließlich wird das 4-(2-Brombenzoyl)piperazin mit Ethylchlorformiat verestert, um Ethyl-4-(2-Brombenzoyl)piperazin-1-carboxylat zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, ist aber für den großtechnischen Betrieb optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig kontrolliert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom in the 2-bromobenzoyl moiety enables nucleophilic substitution via aromatic nucleophilic aromatic substitution (SNAr) mechanisms. This reactivity is exploited in coupling reactions to form novel derivatives:

-

Mechanism : The bromine's electronegativity activates the aromatic ring, allowing nucleophilic attack by species such as amines, thiolates, or oxygen nucleophiles.

-

Example : Reaction with 4-(6-aminopyridin-3-yl)piperazine derivatives under basic conditions (e.g., cyclohexyl magnesium chloride) replaces bromine with heterocyclic substituents .

-

Conditions : Typically involve polar aprotic solvents (e.g., toluene) and elevated temperatures.

| Reaction Type | Nucleophile | Key Conditions | Product Type |

|---|---|---|---|

| SNAr | Amines | Base, heat | Coupled heterocycles |

| Thiolates | Base, DMF | Sulfur-substituted derivatives |

Oxidation Reactions

The ester group (ethyl carboxylate) undergoes oxidation to form carboxylic acids:

-

Mechanism : Strong oxidizing agents (e.g., KMnO₄) cleave the ester bond, yielding 4-(2-bromobenzoyl)piperazine-1-carboxylic acid.

-

Conditions : Aqueous acidic or alkaline media with elevated temperatures.

| Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| KMnO₄ | H₂O/NaOH | Reflux | Carboxylic acid |

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions to generate the corresponding carboxylic acid:

-

Mechanism : Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) catalyze cleavage of the ester bond.

| Hydrolysis Type | Conditions | Product |

|---|---|---|

| Acidic | HCl, reflux | Piperazine-1-carboxylic acid |

| Basic | NaOH, ethanol | Sodium salt of carboxylic acid |

Heck Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling with alkenes:

-

Mechanism : Oxidative addition of Pd(0) to the C-Br bond forms a Pd(II) intermediate, followed by alkene insertion and β-hydride elimination.

-

Example : Reaction with brominated intermediates to form substituted derivatives .

-

Conditions : Pd(OAc)₂ catalyst, Et₃N, and heat.

Conformational Studies

NMR-based investigations reveal conformational flexibility in acyl-functionalized piperazines:

-

Amide Bond Rotation : Restricted rotation around the amide bond leads to syn and anti conformers, with coalescence temperatures (T_C) influencing NMR signals .

-

Activation Energy : ΔG‡ values for amide rotation range from 56–80 kJ/mol, depending on substitution patterns .

| Property | Value Range | Key Finding |

|---|---|---|

| Amide Rotation ΔG‡ | 56–80 kJ/mol | Solvent-dependent conformational interconversion |

Synthetic Protocols

Key synthesis routes involve:

-

Esterification : Reaction of piperazine with ethyl chloroformate or tert-butyl chloroformate to form the carboxylate .

-

Acyl Substitution : Coupling with 2-bromobenzoyl chloride in the presence of bases (e.g., Et₃N) .

This compound’s reactivity highlights its utility as a versatile building block in medicinal chemistry, particularly for developing neuroactive agents. Further studies on conformational dynamics and coupling selectivity could expand its applications in drug discovery.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate serves as a building block for synthesizing pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting central nervous system disorders, including anxiety and depression.

Biological Studies

The compound has been investigated for its biological activities , including:

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.

- Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.

Materials Science

In materials science, this compound is explored for its potential to create novel materials with specific electronic or optical properties. Its unique molecular structure allows for the development of advanced materials used in electronics and photonics.

Anticancer Activity Study

A study evaluated the anticancer properties of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 10 |

These results indicate moderate cytotoxicity against tested cell lines, suggesting potential as an anticancer agent.

Antimicrobial Efficacy Study

In another study, the antimicrobial activity was assessed against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 4 µg/mL |

The findings demonstrate that this compound exhibits promising antimicrobial properties, warranting further investigation into its potential as an antibiotic agent.

Wirkmechanismus

The mechanism by which ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The bromobenzoyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues, stabilizing the ligand-receptor complex.

Vergleich Mit ähnlichen Verbindungen

Ethyl-4-(2-Brombenzoyl)piperazin-1-carboxylat kann mit anderen Piperazinderivaten verglichen werden, wie z. B.:

Ethyl-4-(2-Chlorbenzoyl)piperazin-1-carboxylat: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.

Ethyl-4-(2-Fluorbenzoyl)piperazin-1-carboxylat: Enthält ein Fluoratom anstelle von Brom.

Ethyl-4-(2-Methylbenzoyl)piperazin-1-carboxylat: Weist eine Methylgruppe anstelle eines Halogens auf.

Die Einzigartigkeit von Ethyl-4-(2-Brombenzoyl)piperazin-1-carboxylat liegt im Bromatom, das an spezifischen Interaktionen und Reaktionen teilnehmen kann, die andere Halogene oder Substituenten möglicherweise nicht so effektiv ermöglichen.

Biologische Aktivität

Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate, a compound derived from piperazine, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring, which is known to enhance the compound's binding affinity to various biological macromolecules. The presence of the bromobenzoyl moiety contributes to its lipophilicity and overall biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The piperazine structure facilitates binding to receptors and enzymes, potentially influencing various signaling pathways. The compound has been investigated for its antimicrobial , anticancer , and antifungal properties, making it versatile in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for this compound against different pathogens have been reported as follows:

| Microorganism | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | 6.3 |

| Staphylococcus aureus | 4.5 |

| Escherichia coli | 7.8 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In studies involving various cancer cell lines, it demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For example:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 3.2 |

| HeLa (Cervical Cancer) | 4.8 |

These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Antifungal Activity

This compound has also shown antifungal properties against various fungal strains. The following table summarizes its antifungal activity:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 8.0 |

| Aspergillus niger | 12.5 |

Case Studies and Research Findings

- Antimicrobial Screening : A high-throughput screening study assessed a library of compounds against Mycobacterium tuberculosis, revealing that this compound had one of the lowest MIC values among tested compounds, suggesting strong potential as an anti-tuberculosis agent .

- Cytotoxicity in Cancer Cells : A study published in a peer-reviewed journal demonstrated the cytotoxic effects of this compound on several cancer cell lines, indicating that it may induce apoptosis through specific pathways involving caspases and mitochondrial dysfunction .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into modifications that enhance biological activity, emphasizing the role of the bromobenzoyl group in increasing potency against microbial and cancer cells .

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodology :

- Core Synthesis : React ethyl piperazine-1-carboxylate with 2-bromobenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. Monitor progress via TLC (hexane:ethyl acetate, 1:2) .

- Optimization : Adjust stoichiometry (e.g., 1.2 equiv acyl chloride) and temperature (ambient to 40°C) to maximize yield. For scale-up, consider inert gas purging to prevent hydrolysis of the acyl chloride.

Purification Strategies

Q. Q2. How to purify this compound effectively?

Methodology :

- Extraction : After reaction completion, extract the product with ethyl acetate (3 × 15 mL), wash with brine, and dry over anhydrous Na₂SO₄ .

- Chromatography : Use silica gel column chromatography with a gradient of hexane:ethyl acetate (8:1 to 1:2). For polar impurities, add 0.1% triethylamine to the mobile phase to reduce tailing .

Structural Characterization

Q. Q3. What analytical techniques are critical for confirming the structure of this compound?

Methodology :

- NMR : Assign peaks using ¹H NMR (400 MHz) and ¹³C NMR (101 MHz) in CDCl₃. Key signals: ester carbonyl (~165 ppm), bromobenzoyl carbonyl (~170 ppm), and piperazine protons (δ 3.2–3.8 ppm) .

- Elemental Analysis : Validate purity (>98%) by comparing experimental vs. calculated C, H, N percentages (e.g., C: 57.30%, H: 4.80%, N: 7.40%) .

Advanced Structural Analysis

Q. Q4. How to determine the conformational stability of this compound using crystallography?

Methodology :

- X-ray Diffraction : Grow single crystals via slow evaporation in ethyl acetate. Collect data on a Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine using SHELXL (R₁ < 0.05) .

- Conformational Insights : Analyze piperazine ring chair/boat conformations and intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilizing the crystal lattice .

Troubleshooting Reaction Yields

Q. Q5. How to address low yields in cross-coupling reactions involving this compound?

Methodology :

- Catalyst Screening : Test Pd(OAc)₂ or NiBr₂·3H₂O (5 mol%) with ligands like pyrrolidine for Buchwald-Hartwig amination .

- Side Reactions : Monitor for dehalogenation (common with Br substituents) via LC-MS. Use lower temperatures (<80°C) to suppress byproducts .

Biological Activity Profiling

Q. Q6. How to evaluate the biological activity of this compound?

Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with tyrosine kinases (e.g., EGFR). Focus on the bromobenzoyl moiety’s role in hydrophobic binding pockets .

- In Vitro Assays : Screen for cytotoxicity (MTT assay) at 10–100 µM in cancer cell lines (e.g., MCF-7). Compare IC₅₀ values with structurally similar compounds .

Stability Under Experimental Conditions

Q. Q7. How to assess the compound’s stability during storage and reaction conditions?

Methodology :

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C). Store at –20°C under argon to prevent ester hydrolysis .

- Light Sensitivity : Conduct accelerated degradation studies under UV light (254 nm) and monitor via HPLC for photolytic byproducts .

Computational Modeling Applications

Q. Q8. How to utilize DFT calculations to predict reactivity?

Methodology :

- Geometry Optimization : Use Gaussian 09 with B3LYP/6-31G(d) to model ground-state structures. Compare computed IR spectra with experimental data to validate .

- Reactivity Sites : Identify electrophilic centers (e.g., carbonyl carbons) via Fukui indices for nucleophilic attack predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.